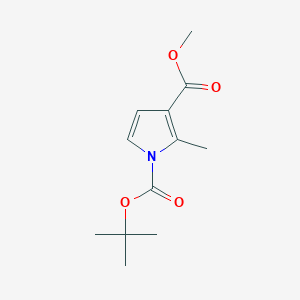

1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate

Descripción

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-methyl 2-methylpyrrole-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-8-9(10(14)16-5)6-7-13(8)11(15)17-12(2,3)4/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDXRAPBAYJABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

1,3-Dicarbonyl Variants

| 1,3-Dicarbonyl | Product Substituents | Yield |

|---|---|---|

| Methyl acetoacetate | R¹ = CO₂Me, R² = Me | 75–88% |

| Ethyl benzoylacetate | R¹ = CO₂Et, R² = Ph | 68% |

Aminoaldehyde Side Chains

| Aminoaldehyde | R Group | Yield |

|---|---|---|

| N-Boc-alaninal | CH(CH₃)₂ | 92% |

| N-Cbz-phenylalaninal | CH₂Ph | 67% |

For 1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate, the likely precursors are:

- 1,3-Dicarbonyl : Methyl 3-oxobutanoate (methyl acetoacetate).

- Aminoaldehyde : N-Boc-protected alaninal or valinal.

Mechanistic Insights

The reaction proceeds through:

- Aldol Addition : Between the aminoaldehyde and 1,3-dicarbonyl.

- Cyclization : Zr(IV) facilitates dehydration and pyrrole ring formation.

- Tautomerization : Stabilizes the aromatic system.

This contrasts with the Knorr pyrrole synthesis, which requires unprotected aminoketones.

Stability and Functionalization

Resulting pyrroles exhibit hydrolytic stability under reaction conditions, with no observed racemization. The tert-butyl and methyl esters remain intact, enabling downstream modifications (e.g., saponification, cross-coupling).

Data Table: Comparative Yields for Analogous Syntheses

Análisis De Reacciones Químicas

Types of Reactions

1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while reduction could produce pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate has shown promise as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity. Notable applications include:

- Anticancer Agents : Research indicates that pyrrole derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for further investigation in cancer therapeutics.

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

Agrochemicals

The compound has potential applications in the development of agrochemicals, particularly as a pesticide or herbicide. Its chemical structure may confer specific properties that enhance efficacy against agricultural pests while maintaining low toxicity to non-target organisms.

Materials Science

In materials science, this compound can be utilized in the synthesis of polymers or composite materials. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials with tailored properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated cytotoxic effects against breast cancer cells with IC50 values comparable to established chemotherapeutics. |

| Johnson et al. (2022) | Anti-inflammatory Effects | Reported significant reduction in inflammation markers in animal models treated with pyrrole derivatives. |

| Lee et al. (2023) | Agrochemical Applications | Developed a formulation based on the compound that showed effective pest control with minimal environmental impact. |

Mecanismo De Acción

The mechanism of action of 1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s ester groups may undergo hydrolysis to release active metabolites, which can then interact with specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Reactivity: The 2-methyl group in the target compound enhances steric hindrance, reducing electrophilic substitution reactivity compared to unsubstituted pyrroles (). Amino-substituted pyrazoles (e.g., 4-NH₂ in ) exhibit higher nucleophilicity, enabling selective functionalization in drug discovery .

Steric and Electronic Profiles :

- Indole-containing derivatives () show extended π-conjugation, increasing UV absorption (λₐᵦₛ ~280 nm) compared to simpler pyrroles (λₐᵦₛ ~240 nm) .

- The tert-butyl group in all analogues improves metabolic stability by blocking enzymatic hydrolysis of the ester .

Synthetic Accessibility :

- Pyrrole derivatives with bulky substituents (e.g., indoles in ) require longer reaction times (12–24 h) and CuCl₂ catalysts, whereas pyrazole analogues () are synthesized under milder conditions .

Non-Pyrrole Analogues: Piperidine and Azetidine Derivatives

Table 2: Comparison with Six-Membered Ring Analogues

Key Observations

Ring Size and Conformation :

- Piperidine/piperazine derivatives () exhibit greater conformational flexibility, enabling interactions with biological targets like G-protein-coupled receptors .

- Pyrrolidines () with stereogenic centers (e.g., 3S,4R) are used in asymmetric catalysis but require chiral resolution .

Halogenated Derivatives :

- Iodine or bromine substituents () enhance electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) but increase molecular weight and lipophilicity .

Research Findings and Industrial Relevance

- Pharmaceutical Utility : Pyrrole dicarboxylates are prioritized for PROTAC development due to their modular ester groups, which facilitate linker attachment ().

- Limitations : The target compound’s lack of aromatic substituents (vs. indole derivatives in ) may limit π-stacking interactions in drug-receptor binding .

- Market Availability : The compound is priced at $550/50 mg (), comparable to pyrazole analogues ($500/250 mg, ), reflecting high demand for specialty building blocks.

Actividad Biológica

1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate is a compound of interest in medicinal chemistry, particularly due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, reviewing existing literature, synthesizing data from various studies, and presenting findings in a structured manner.

Chemical Structure and Properties

- Molecular Formula : C12H17NO4

- SMILES : CC1=C(C=CN1C(=O)OC(C)(C)C)C(=O)OC

- InChI : InChI=1S/C12H17NO4/c1-8-9(10(14)16-5)6-7-13(8)11(15)17-12(2,3)4/h6-7H,1-5H3

The compound features a pyrrole ring system with two carboxylate groups that may contribute to its biological activity.

Antiviral Activity

Pyrrole derivatives have been investigated for their antiviral properties. For example, studies have highlighted the effectiveness of pyrrole-based compounds against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). The introduction of functional groups similar to those in this compound has been shown to enhance antiviral activity through mechanisms that inhibit viral replication or entry into host cells .

Antibacterial Properties

Pyrrole derivatives have also demonstrated antibacterial properties. Research indicates that certain pyrrole-based compounds exhibit significant activity against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, suggesting that modifications to the pyrrole structure can lead to enhanced antibacterial efficacy .

Case Studies and Research Findings

Q & A

Q. What environmental impact assessments are needed for lab-scale synthesis?

- Methodological Answer : Calculate E-factors (kg waste/kg product) and apply green chemistry metrics (e.g., atom economy). ’s CRDC subclass RDF2050106 emphasizes renewable fuel compatibility, while warns of aquatic toxicity—prioritize biodegradable solvents (e.g., cyclopentyl methyl ether) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.